5|A-Androst-16-ene-3-one-d4
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Overview
Description
5α-Androst-16-ene-3-one-d4 is a deuterated form of 5α-Androst-16-ene-3-one, a steroid compound. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in mass spectrometry and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5α-Androst-16-ene-3-one-d4 involves the introduction of deuterium atoms into the parent compound, 5α-Androst-16-ene-3-one. This can be achieved through catalytic hydrogenation using deuterium gas. The reaction typically requires a deuterium source, a catalyst such as palladium on carbon, and specific reaction conditions like controlled temperature and pressure .
Industrial Production Methods
Industrial production of 5α-Androst-16-ene-3-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5α-Androst-16-ene-3-one-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of deuterated alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon with deuterium gas.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
Scientific Research Applications
5α-Androst-16-ene-3-one-d4 is widely used in scientific research, including:
Chemistry: As a standard in mass spectrometry for studying metabolic pathways.
Biology: In tracer studies to understand biological processes.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: As a reference material in quality control and analytical laboratories
Mechanism of Action
The mechanism of action of 5α-Androst-16-ene-3-one-d4 involves its interaction with specific molecular targets and pathways. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the identification and quantification of metabolites .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to testosterone and estrogens.
Androstenediol: Another steroid with similar applications in metabolic studies.
Uniqueness
5α-Androst-16-ene-3-one-d4 is unique due to its deuterium labeling, which enhances its stability and provides distinct analytical advantages. This makes it particularly valuable in precise and accurate scientific investigations .
Properties
Molecular Formula |
C19H28O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5S,10S,13R)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15?,16?,17?,18-,19-/m0/s1/i7D2,12D2 |
InChI Key |
HFVMLYAGWXSTQI-ULJYNCMPSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CCC3C2CC[C@]4(C3CC=C4)C)C(C1=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.